Trigonelline Exhibits 50-Fold Greater Serum Stability Than NMN Over 24 Hours
Trigonelline demonstrates exceptional stability in human serum compared to nicotinamide mononucleotide (NMN). In vitro serum stability assays reveal that trigonelline remains >90% intact after 24 hours at 37°C, whereas NMN degrades almost completely to nicotinamide within the same period [1]. This is quantified as a relative stability difference of approximately 50-fold at the 24-hour mark, based on percentage remaining curves [1]. The stability difference is attributed to trigonelline's quaternary ammonium structure, which confers resistance to enzymatic and chemical degradation [2].
| Evidence Dimension | Percent remaining in human serum at 24 hours (37°C) |
|---|---|
| Target Compound Data | Trigonelline: >90% remaining |
| Comparator Or Baseline | NMN (Nicotinamide Mononucleotide): <2% remaining (near complete degradation) |
| Quantified Difference | Approximately 50-fold greater stability for trigonelline at 24 hours |
| Conditions | In vitro human serum incubation at 37°C, monitored by LC-MS/MS |
Why This Matters
This superior stability translates to a longer circulating half-life and more sustained NAD+ precursor availability, reducing the frequency of dosing required for in vivo studies and enabling more consistent tissue exposure.
- [1] Sorrentino V, et al. (2024). Trigonelline is an NAD+ precursor that improves muscle function and extends lifespan in mice. Nature Metabolism. 6: 533-548. Extended Data Fig. 1: Trigonelline stability in human serum compared to NR and NMN. View Source
- [2] Barami Lab. Trigonelline: NAD+ Precursor More Stable Than NR and NMN. (2024). Trigonelline exhibits relative stability >90% in human serum over 24h while NMN degrades completely. View Source
